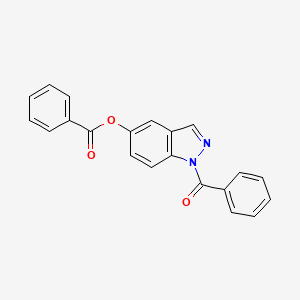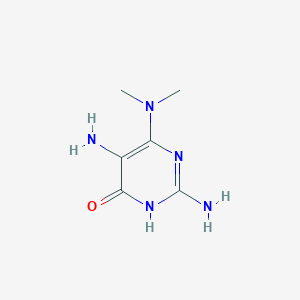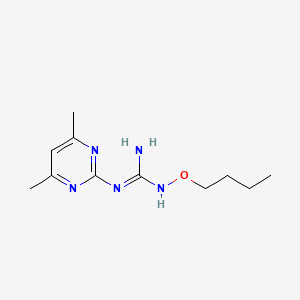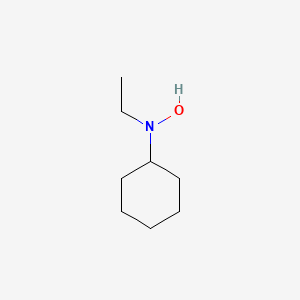
4-(2-(Furan-2-yl)vinyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Furan-2-yl)vinyl)cinnoline is an organic compound that belongs to the class of cinnolines, which are heterocyclic aromatic compounds This compound features a cinnoline ring system substituted with a furan-2-yl vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Furan-2-yl)vinyl)cinnoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-yl vinyl precursor and the cinnoline core.
Coupling Reaction: The furan-2-yl vinyl group is introduced to the cinnoline ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (around 100-150°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Furan-2-yl)vinyl)cinnoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the cinnoline ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-(2-(Furan-2-yl)ethyl)cinnoline.
Substitution: Halogenated or nitro-substituted cinnoline derivatives.
Applications De Recherche Scientifique
4-(2-(Furan-2-yl)vinyl)cinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(2-(Furan-2-yl)vinyl)cinnoline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the furan and cinnoline rings, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Furan-2-yl)vinyl)pyridine: Similar structure but with a pyridine ring instead of a cinnoline ring.
4-(2-(Furan-2-yl)vinyl)quinoline: Contains a quinoline ring, offering different electronic properties.
4-(2-(Furan-2-yl)vinyl)benzene: Lacks the nitrogen atoms present in cinnoline, affecting its reactivity and applications.
Uniqueness
4-(2-(Furan-2-yl)vinyl)cinnoline is unique due to the presence of both the furan and cinnoline rings, which confer distinct electronic and steric properties
Propriétés
| 5387-96-2 | |
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-[(E)-2-(furan-2-yl)ethenyl]cinnoline |
InChI |
InChI=1S/C14H10N2O/c1-2-6-14-13(5-1)11(10-15-16-14)7-8-12-4-3-9-17-12/h1-10H/b8-7+ |
Clé InChI |
SVFLUDUTWWCIRH-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


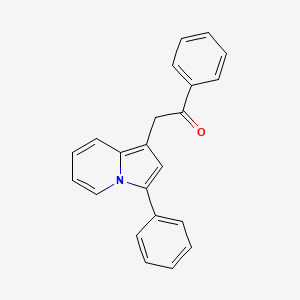
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)


